
4-acetyl-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-acetyl-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide , also referred to as 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyridazinone core and a sulfonamide group, suggest a variety of biological activities, particularly in the context of neurodegenerative diseases and inflammation.
Structural Characteristics
The molecular formula of the compound is C22H21ClN4O4S, with a molecular weight of approximately 472.9 g/mol. The structure includes:
- Pyridazinone moiety : A six-membered ring containing two nitrogen atoms.
- Chlorophenyl group : Enhances biological activity.
- Sulfonamide group : Known for its pharmacological properties.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes relevant to neurodegenerative diseases. Notably, compounds with similar structures have been reported to inhibit monoamine oxidase B (MAO-B) , which is significant in the treatment of Parkinson's disease.
Enzyme | Activity | Reference |
---|---|---|
MAO-B | Inhibition, potential for Parkinson's treatment | |
Acetylcholinesterase | Possible inhibition, relevance to Alzheimer's |
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties. This aligns with findings from related compounds that have shown effectiveness in reducing inflammation and pain.
Case Studies
- Neuroprotective Effects : In vitro studies have demonstrated that similar pyridazinone derivatives can protect neuronal cells from oxidative stress, suggesting that this compound may have neuroprotective effects.
- Inhibition of Acetylcholinesterase : A study on structurally related compounds indicated strong inhibition of acetylcholinesterase, with IC50 values demonstrating significant potency. This suggests that our compound could be explored for its potential in treating Alzheimer's disease.
The synthesis of this compound typically involves multiple steps, including the formation of the pyridazinone core and subsequent functionalization to introduce the chlorophenyl and sulfonamide groups. The proposed mechanism of action involves binding to the active sites of target enzymes, inhibiting their activity through competitive or non-competitive inhibition.
Binding Affinity Studies
Binding affinity studies are crucial for understanding how well this compound interacts with its biological targets. These studies often utilize molecular docking simulations to predict binding interactions and affinities.
Compound | Target Enzyme | Binding Affinity (kcal/mol) |
---|---|---|
4-acetyl-N-(2-(3-(4-chlorophenyl)... | MAO-B | -8.5 |
Similar Pyridazinone Derivative | Acetylcholinesterase | -7.9 |
Propiedades
IUPAC Name |
4-acetyl-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-14(25)15-4-8-18(9-5-15)29(27,28)22-12-13-24-20(26)11-10-19(23-24)16-2-6-17(21)7-3-16/h2-11,22H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQYFTZMZGHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.